Physicochemical Differences from Closest Analogs
The target compound (C₁₁H₂₂N₂, MW 182.31) occupies a distinct molecular property space compared to its closest commercially available analogs. The nearest comparator, {1-[1-(cyclopropylmethyl)piperidin-4-yl]ethyl}(methyl)amine (C₁₂H₂₄N₂, MW 196 Da), differs by a secondary N-methyl substitution on the ethanamine moiety, resulting in a +14 Da mass shift and altered hydrogen-bonding capacity [1]. Another analog, (cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (CAS 1341454-45-2, C₁₃H₂₆N₂, MW 210.36), bears a tertiary amine with ethyl substitution and a longer ethylene linker, producing a +28 Da difference and different physicochemical properties [2]. These structural differences directly impact calculated logP, polar surface area, and the number of hydrogen bond donors, which are critical parameters in fragment-based drug design and lead optimization [1].
| Evidence Dimension | Molecular Weight (Da) and Molecular Formula |
|---|---|
| Target Compound Data | MW 182.31; C₁₁H₂₂N₂; 2 hydrogen bond donors (primary amine) |
| Comparator Or Baseline | {1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethyl}(methyl)amine: MW 196; C₁₂H₂₄N₂; 1 HBD (secondary amine); (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine: MW 210.36; C₁₃H₂₆N₂; 0 HBD (tertiary amine) |
| Quantified Difference | MW difference: +14 Da and +28 Da respectively; HBD count differs (2 vs. 1 vs. 0) |
| Conditions | Calculated from canonical SMILES and molecular formulas as catalogued by commercial suppliers |
Why This Matters
The primary amine functionality (2 HBD) provides a distinct synthetic handle for amide coupling, sulfonamide formation, or reductive amination that is unavailable in the N-methylated or N-ethylated tertiary amine analogs, directly impacting the scope of accessible chemical space in lead optimization.
- [1] Chem-Space. {1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethyl}(methyl)amine, C₁₂H₂₄N₂, MW 196 Da. Catalog BBV-37995323, CSC011936737. Accessed April 2026. View Source
- [2] ChemBase.cn. (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, CAS 1341454-45-2, Enamine EN300-124887, C₁₃H₂₆N₂, MW 210.36, Purity 95%. Accessed April 2026. View Source
